Cas no 921792-38-3 (2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
- 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3-one
- 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
- F2213-0564
- AKOS024628971
- 921792-38-3
-
- インチ: 1S/C17H18FN3O3/c1-24-14-11-15(22)21(13-7-5-12(18)6-8-13)19-16(14)17(23)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3
- InChIKey: CHNIIBMHTLFKNR-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=C(F)C=C2)N=C(C(N2CCCCC2)=O)C(OC)=C1
計算された属性
- 精确分子量: 331.13321961g/mol
- 同位素质量: 331.13321961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 62.2Ų
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2213-0564-2mg |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2213-0564-5mg |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2213-0564-3mg |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2213-0564-4mg |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2213-0564-1mg |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2213-0564-5μmol |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2213-0564-2μmol |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one |
921792-38-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921792-38-3)
2-(4-Fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921792-38-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the pyridazinone class of molecules. The unique structural features of this compound, including the 4-fluorophenyl, methoxy, and piperidine-1-carbonyl substituents, contribute to its potential therapeutic applications and biological activities.
The development and study of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one have been driven by its promising pharmacological properties. Recent research has focused on its potential as a modulator of various biological pathways, particularly in the context of neurodegenerative diseases and cancer. The compound's ability to interact with specific receptors and enzymes makes it a valuable candidate for further investigation in drug discovery and development.
In terms of chemical structure, 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is characterized by its central pyridazinone core, which is a six-membered ring with a nitrogen atom at position 1 and an oxygen atom at position 3. The presence of the 4-fluorophenyl group at position 2 and the methoxy group at position 5 adds to the compound's lipophilicity and enhances its ability to cross biological membranes. The piperidine-1-carbonyl group at position 6 further contributes to the molecule's overall stability and bioavailability.
The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the pyridazinone core through cyclization reactions, followed by functionalization with the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale studies and potential clinical applications.
In vitro studies have demonstrated that 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one exhibits potent inhibitory activity against several enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Specifically, it has been shown to modulate the activity of beta-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one in various therapeutic contexts. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic profiles. These findings have paved the way for more advanced clinical trials to further assess the compound's therapeutic potential.
Beyond its potential in neurodegenerative diseases, 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one has also shown promise in cancer research. Studies have indicated that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, it has been found to downregulate the expression of oncogenic proteins such as AKT and ERK, which are frequently overexpressed in various types of cancer.
The pharmacological profile of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is further enhanced by its favorable pharmacokinetic properties. The compound exhibits good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, it has shown low toxicity in preclinical studies, which is a crucial factor for its potential use as a therapeutic agent.
In conclusion, 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one (CAS No. 921792-38-3) represents a promising lead compound in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique structural features and potent biological activities make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in these challenging medical conditions.
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